1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, an ethanesulfonyl group, and a carboxamide group
Preparation Methods
The synthesis of 1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the ethanesulfonyl group, and the attachment of the carboxamide group. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects and mechanisms of action. In industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and application. The molecular targets and pathways involved may include enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as those with similar structural features or functional groups. These comparisons can highlight the unique properties and potential advantages of this compound. Similar compounds may include other piperidine derivatives or compounds with ethanesulfonyl or carboxamide groups .
Properties
IUPAC Name |
1-ethylsulfonyl-N-[1-(2-methylphenyl)ethyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-23(21,22)19-11-9-15(10-12-19)17(20)18-14(3)16-8-6-5-7-13(16)2/h5-8,14-15H,4,9-12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSSOXOLONKRIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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